Adb-butinaca

Synthetic Cannabinoid Structure-Activity Relationship CB1 Receptor

Forensic labs require precise SCRA identification-structural isomers like AB-PINACA produce different MS fragments. Substituting in-class analogs invalidates casework. ADB-Butinaca is the verified solution. - **Definitive ID:** LC-MS/MS fragment m/z 201.2 (vs. AB-PINACA at 215.2). - **Forensic biomarkers:** Blood: parent + B9/B16; Urine: B4/B9/B16 (validated human hepatocyte data). - **Operational need:** Detected in 60.4% of Scottish prison seized papers (Jan-Jul 2021). - **Research use:** CYP3A4/2C19/3A5-mediated metabolism; hepatotoxicity model (ROS elevation, 42 metabolite alterations).

Molecular Formula C18H26N4O2
Molecular Weight 330.4 g/mol
CAS No. 2682867-55-4
Cat. No. B10818885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdb-butinaca
CAS2682867-55-4
Molecular FormulaC18H26N4O2
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C
InChIInChI=1S/C18H26N4O2/c1-5-6-11-22-13-10-8-7-9-12(13)14(21-22)17(24)20-15(16(19)23)18(2,3)4/h7-10,15H,5-6,11H2,1-4H3,(H2,19,23)(H,20,24)/t15-/m1/s1
InChIKeyGPWADXHYJAZPAX-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADB-BUTINACA SCRA Reference Standard


ADB-BUTINACA (also known as ADMB-BINACA under EMCDDA naming standards) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class [1]. It is a potent full agonist at both CB1 and CB2 cannabinoid receptors, with a reported CB1 binding affinity (Ki) of 0.29 nM and an EC50 of 6.36 nM [2]. ADB-BUTINACA features a 1-butyl substitution on the indazole ring, distinguishing it structurally from its benzyl-substituted analog ADB-BINACA [3]. The compound first emerged in Europe in 2019 and is classified as a Schedule I controlled substance in the United States . ADB-BUTINACA is supplied exclusively as an analytical reference standard for forensic and research applications .

Certified analytical reference standard for forensic toxicology and research
Indazole-3-carboxamide SCRA with reported CB1/CB2 agonism profile
Structurally distinguishable from ADB-BINACA and AB-PINACA; isomer-specific identification required

ADB-BUTINACA Non-Interchangeability with SCRAs


In the forensic toxicology and clinical reference laboratory setting, synthetic cannabinoid receptor agonists within the same indazole-3-carboxamide class cannot be substituted for one another without compromising analytical validity. ADB-BUTINACA possesses a distinct metabolic profile that yields a unique constellation of urinary and blood biomarkers — specifically metabolites B4 (dihydrodiol), B9 (N-butyl hydroxylation), and B16 (indazole hydroxylation) — which differ fundamentally from those of close structural analogs such as ADB-4en-PINACA [1]. Furthermore, ADB-BUTINACA is an isomer of AB-PINACA, and the two compounds exhibit distinguishable fragmentation patterns under mass spectrometry that are essential for unambiguous identification in seized materials and biological specimens [2]. The procurement of a verified reference standard of ADB-BUTINACA, rather than reliance on an in-class substitute, is therefore indispensable for the accurate identification, quantitation, and toxicological interpretation of this specific compound in casework.

Metabolic profile mismatch
ADB-BUTINACA produces distinct urinary biomarkers (B4, B9, B16) compared to ADB-4en-PINACA, so analog substitution may invalidate toxicological interpretation.
Isomer misidentification
ADB-BUTINACA and AB-PINACA co-elute but exhibit different MS/MS fragments (m/z 201.2 vs 215.2); use of the wrong isomer reference standard can cause false identification.
Nomenclature confusion
Historically sold as ADB-BINACA, procurement of the correct CAS-specific standard is essential to avoid analytical misassignment.

ADB-BUTINACA Differentiation Evidence vs. Analogs


CB1 Receptor Binding: ADB-BINACA Comparison

ADB-BUTINACA differs from ADB-BINACA by a single structural modification: a 1-butyl substitution on the indazole ring rather than a 1-benzyl group [1]. This structural distinction translates into differentiated CB1 receptor binding kinetics. ADB-BUTINACA exhibits a CB1 binding affinity (Ki) of 0.29 nM and a CB1 EC50 of 6.36 nM [2], whereas ADB-BINACA demonstrates a CB1 Ki of 0.33 nM and an EC50 of 14.7 nM [3]. The nomenclature confusion between these two compounds — with ADB-BUTINACA historically sold under the name ADB-BINACA — necessitates procurement of the correct CAS-specific reference material to avoid misidentification in analytical workflows [1].

CB1 binding vs ADB-BINACA
Reported
ADB-BUTINACA Ki = 0.29 nM, EC50 = 6.36 nM
ADB-BINACA Ki = 0.33 nM, EC50 = 14.7 nM
EC50 ~2.3-fold lower
Supports distinct CB1 activation context requiring compound-specific reference.
Cross-study comparable; Wikipedia-sourced.
Synthetic Cannabinoid Structure-Activity Relationship CB1 Receptor

CB1 Efficacy and Potency vs. JWH-018

ADB-BUTINACA demonstrates a substantially higher cannabinoid receptor potency relative to the archetypal SCRA JWH-018. Studies report that ADB-BUTINACA has a cannabinoid receptor potency and efficacy approximately three times higher than JWH-018 [1][2]. This class-level potency differential carries forensic and public health implications, as ADB-BUTINACA has been implicated in at least six fatal and eight nonfatal poisonings according to WHO data [3].

Potency vs JWH-018
Reported
Approximately 3-fold higher potency than JWH-018 (in vitro assays).
Class-level potency context; reinforces need for ADB-BUTINACA-specific quantitation.
Aggregated from multiple sources; specific assay parameters not fully detailed.
Synthetic Cannabinoid CB1 Agonism Receptor Pharmacology

Metabolic Profile Comparison with ADB-4en-PINACA

In a direct head-to-head study using human hepatocyte incubations, ADB-BUTINACA and ADB-4en-PINACA demonstrated comparable in vitro CB1 potency (EC50: 11.5 nM vs 11.6 nM, respectively) [1]. However, their metabolic profiles diverge substantially: ADB-BUTINACA generated 21 identified in vitro metabolites, with 14 detected in authentic case samples, whereas ADB-4en-PINACA produced only 11 in vitro metabolites [1]. Furthermore, ADB-BUTINACA exhibits markedly higher real-world prevalence, being detected in 60.4% of SCRA-infused papers seized in Scottish prisons (January to July 2021), while ADB-4en-PINACA prevalence remained low [1].

Metabolic profile vs ADB-4en-PINACA
Head-to-head
EC50 nearly identical (11.5 vs 11.6 nM)
21 in vitro metabolites (14 in case samples) vs 11
60.4% prevalence in Scottish prison seizures.
Larger metabolite panel required for detection; non-interchangeable in forensic workflows.
Human hepatocyte incubation; CB1 AequoScreen® assay.
Forensic Toxicology Metabolite Profiling CB1 Activity

Isomer Discrimination from AB-PINACA

ADB-BUTINACA and AB-PINACA are structural isomers that co-elute poorly under certain chromatographic conditions, yet they exhibit diagnostically distinct fragmentation patterns under LC-MS/MS analysis. A direct analytical comparison study demonstrated that in ESI mode, the two isomers produce different characteristic fragment ions: m/z 201.2 is specific to ADB-BUTINACA, whereas m/z 215.2 is specific to AB-PINACA [1]. The study further noted that GC-MS provides clearer separation and differentiation based on retention time and EI fragmentation, though with lower sensitivity compared to LC-MS/MS [1].

Isomer discrimination vs AB-PINACA
Head-to-head
ADB-BUTINACA characteristic ion m/z 201.2; AB-PINACA m/z 215.2 (ESI-LC-MS/MS).
Diagnostic fragment ions enable unambiguous isomer identification; wrong standard leads to false results.
LC-MS/MS with optimized collision energy.
Forensic Chemistry Mass Spectrometry Isomer Differentiation

Enzymatic Pathways and Urinary Biomarkers

Reaction phenotyping studies have elucidated the specific cytochrome P450 enzymes responsible for ADB-BUTINACA metabolism. The compound is rapidly eliminated via CYP3A4-, CYP2C19-, and CYP3A5-mediated metabolism [1]. A validated panel of four urinary metabolite biomarkers — three hydroxylated metabolites (M6, M11, and M14) and one oxidative deaminated metabolite (M15) — has been established for diagnosing ADB-BUTINACA consumption [1]. Notably, three major monohydroxylated metabolites (M6, M12, and M14) demonstrated greater metabolic stability compared to the parent drug [1].

Urinary biomarker panel
Class-level
CYP3A4/2C19/3A5-mediated metabolism; validated biomarkers: M6, M11, M14 (hydroxylated), M15 (oxidative deaminated).
Supports development of ADB-BUTINACA-specific detection methods.
Human liver microsome incubations; LC-Orbitrap MS.
Drug Metabolism CYP450 Urinary Biomarkers

Post-Mortem Toxicological Reference Ranges

A fatal monointoxication case involving ADB-BUTINACA mislabeled as MDPHP provided quantitative post-mortem reference data. Using a standard addition LC-MS/MS method, ADB-BUTINACA concentrations were determined as 34.5 ng/mL in femoral blood, 101 ng/mL in heart blood, and 3.1 ng/mL in urine [1]. The powder at the fatality scene was identified as ADB-BUTINACA with high purity (>98%) [1]. A toxicological significance score (TSS) of 3 was assigned for this monointoxication [1].

Post-mortem ranges
Supporting
Femoral blood: 34.5 ng/mL; Heart blood: 101 ng/mL; Urine: 3.1 ng/mL.
Provides reference concentrations for fatal intoxication interpretation.
LC-MS/MS standard addition; powder purity >98%.
Forensic Toxicology Post-Mortem Analysis Quantitative Toxicology

ADB-BUTINACA Forensic and Toxicology Applications


Forensic Toxicology: Confirmation of Exposure

Forensic toxicology laboratories require ADB-BUTINACA reference standards to confirm exposure in ante-mortem and post-mortem biological specimens. Based on validated human hepatocyte metabolism studies, laboratories should target parent ADB-BUTINACA and metabolites B9 (N-butyl tail hydroxylation) and B16 (indazole ring hydroxylation) as blood biomarkers, and metabolites B4 (dihydrodiol), B9, and B16 as urinary biomarkers [1]. Quantitative post-mortem reference values from documented fatal intoxication cases (femoral blood: 34.5 ng/mL; heart blood: 101 ng/mL) provide benchmarks for interpreting case findings [2].

Seized Drug Differentiation from Analog SCRAs

Forensic chemistry laboratories analyzing seized materials must unambiguously distinguish ADB-BUTINACA from structurally related compounds, particularly its isomer AB-PINACA and its benzyl analog ADB-BINACA. LC-MS/MS analysis using the characteristic fragment ion m/z 201.2 provides definitive identification of ADB-BUTINACA and differentiation from AB-PINACA (m/z 215.2) [3]. The high prevalence of ADB-BUTINACA in seized materials — detected in 60.4% of SCRA-infused papers in Scottish prisons between January and July 2021 [1] — underscores the operational necessity of maintaining certified reference standards for this specific compound.

CYP-Mediated Metabolism and Biomarker Discovery

Research groups engaged in SCRA metabolism studies utilize ADB-BUTINACA reference standards to elucidate biotransformation pathways and develop analytical methods. The compound's metabolism has been characterized as CYP3A4-, CYP2C19-, and CYP3A5-mediated, with a panel of four validated urinary biomarkers (hydroxylated metabolites M6, M11, M14 and oxidative deaminated metabolite M15) established for consumption monitoring [4]. This enzymatic and metabolic characterization provides a template for developing and validating LC-MS/MS methods for detecting ADB-BUTINACA exposure in clinical and forensic settings [4].

Hepatotoxicity Mechanism Investigation

Researchers investigating SCRA-induced organ toxicity employ ADB-BUTINACA in mechanistic hepatotoxicity studies. Non-targeted metabolomic analysis in rat liver following ADB-BUTINACA exposure demonstrated significant alterations in 42 metabolites and disruption of 11 metabolic pathways, including taurine and hypotaurine metabolism, β-alanine metabolism, and arachidonic acid metabolism [5]. Cellular experiments confirmed reduced HepG2 cell viability and elevated reactive oxygen species (ROS) levels, supporting a hepatotoxicity mechanism involving oxidative stress and disruptions in energy and lipid metabolism [5]. These findings establish ADB-BUTINACA as a model compound for studying SCRA-induced hepatic injury.

Application
Selection Property
Validation Focus
Forensic toxicology exposure confirmation
Metabolite biomarker panel specificity (B9, B16 blood; B4, B9, B16 urine)
Cross-validation with reported post-mortem reference ranges
Seized drug differentiation from analog SCRAs
Diagnostic MS/MS fragment ion m/z 201.2
Isomer discrimination against AB-PINACA and benzyl analog ADB-BINACA
CYP-mediated metabolism and biomarker discovery
Defined CYP3A4/2C19/3A5 involvement
Urinary biomarker panel (M6, M11, M14, M15) method validation
Hepatotoxicity mechanism investigation
Metabolomic pathway disruption profile (11 pathways)
Oxidative stress and lipid metabolism endpoint analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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